Lennoxamine

Description

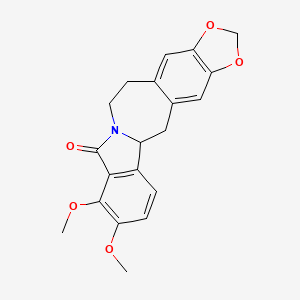

Structure

3D Structure

Propriétés

Numéro CAS |

95530-38-4 |

|---|---|

Formule moléculaire |

C20H19NO5 |

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.03,11.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-10-one |

InChI |

InChI=1S/C20H19NO5/c1-23-15-4-3-13-14-7-12-9-17-16(25-10-26-17)8-11(12)5-6-21(14)20(22)18(13)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3 |

Clé InChI |

GIVXYHGHGFITPJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |

SMILES canonique |

COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |

Synonymes |

lennoxamine |

Origine du produit |

United States |

Foundational & Exploratory

Lennoxamine: A Technical Guide to its Natural Source, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lennoxamine is a naturally occurring isoindolobenzazepine alkaloid, a class of compounds that has garnered interest in the scientific community for its unique chemical architecture and potential biological activities. First identified in the Chilean evergreen shrub Berberis darwinii (Darwin's barberry), this compound is part of a diverse family of alkaloids found within the Berberis genus. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural source, proposed biosynthetic pathway, and the methodologies for its isolation.

Natural Source and Occurrence

This compound is primarily isolated from Berberis darwinii, a plant native to the temperate forests of southern Chile and Argentina.[1] This species is a rich source of various isoquinoline alkaloids, with the protoberberine alkaloid berberine being a major constituent.[1][2] While extensive quantitative studies have been conducted on the berberine and palmatine content in various organs of B. darwinii, specific data on the yield and distribution of this compound remains largely unreported in recent literature. The original isolation was documented in 1984, and subsequent research has predominantly focused on the more abundant alkaloids.[2][3]

Table 1: Quantitative Data on Major Alkaloids in Berberis darwinii

| Alkaloid | Plant Organ | Concentration Range (µg/g of dry weight) | Reference |

| Berberine | Roots | 1772 - 30,806 | [2][3] |

| Berberine | Stems | 828 - 2020 | [2][3] |

| Palmatine | Roots | 28 - 9978 | [2][3] |

| Palmatine | Stems | Lower than roots | [2][3] |

| This compound | Whole Plant | Yield not specified in recent literature | N/A |

Note: The lack of recent quantitative data for this compound highlights a research gap and an opportunity for further phytochemical analysis of Berberis darwinii.

Biosynthesis of this compound

The biosynthesis of this compound is believed to be closely linked to the well-established protoberberine pathway. The proposed biosynthetic route originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the key intermediate (S)-reticuline. This intermediate is then converted to the protoberberine scaffold, leading to the formation of berberine. This compound is thought to be a downstream product of berberine, likely formed through a photochemical rearrangement or an equivalent enzymatic process.

The key steps in the proposed biosynthesis are:

-

Formation of (S)-Reticuline: L-tyrosine is converted through a series of steps involving hydroxylation, decarboxylation, and condensation with 4-hydroxyphenylacetaldehyde to yield (S)-norcoclaurine. Subsequent methylation steps lead to the formation of (S)-reticuline.

-

Conversion to Protoberberine Scaffold: The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine core of (S)-scoulerine.

-

Formation of Berberine: A cascade of enzymatic reactions, including hydroxylations, methylations, and the formation of a methylenedioxy bridge, converts (S)-scoulerine to berberine.

-

Proposed Transformation to this compound: It is hypothesized that berberine undergoes a rearrangement to form the characteristic isoindolobenzazepine skeleton of this compound. This transformation may be a non-enzymatic, photochemical process within the plant or could be catalyzed by an as-yet-unidentified enzyme.

Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Protocols: Isolation of this compound

3.1. General Workflow for Alkaloid Isolation from Berberis darwinii

Figure 2: Generalized workflow for the isolation of this compound.

3.2. Detailed Methodological Steps (Generalized)

-

Plant Material Preparation: The dried and powdered plant material (e.g., stems and roots of B. darwinii) is subjected to extraction.

-

Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol, either by maceration at room temperature or using a Soxhlet apparatus for a more efficient extraction.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a dilute aqueous acid solution (e.g., 5% hydrochloric acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to remove neutral and weakly basic compounds.

-

The aqueous layer, containing the protonated alkaloids, is collected.

-

-

Liberation of Free Alkaloids: The acidic aqueous solution is made alkaline by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloids, converting them into their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

Extraction of Free Alkaloids: The basified aqueous solution is then repeatedly extracted with an appropriate organic solvent, such as chloroform or dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of individual components.

-

Column Chromatography: The mixture is typically first separated by column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures).

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to obtain the pure compound.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR experiments), and comparison with literature data.

Conclusion and Future Directions

This compound remains a fascinating, yet understudied, isoindolobenzazepine alkaloid from Berberis darwinii. While its biosynthetic origins are likely linked to the protoberberine pathway, the precise enzymatic or photochemical steps leading to its formation from berberine require further investigation. A significant gap in the current literature is the lack of detailed, modern protocols for its isolation and, crucially, quantitative data on its abundance in B. darwinii. Future research should focus on:

-

Re-isolating and quantifying this compound from various organs of B. darwinii using modern analytical techniques such as UPLC-MS/MS.

-

Elucidating the specific enzymatic or photochemical mechanisms responsible for the conversion of berberine to this compound.

-

Exploring the pharmacological activities of this compound to determine its potential for drug development.

This technical guide provides a framework based on the available scientific literature to aid researchers in the study of this unique natural product. Further research is essential to fully unlock the chemical and biological potential of this compound.

References

Lennoxamine: A Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lennoxamine is a naturally occurring isoindolobenzazepine alkaloid of significant interest to the scientific community. Its complex heterocyclic structure serves as a scaffold for potential therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols relevant to its study in a research setting. The information presented herein is intended to support researchers in pharmacology, medicinal chemistry, and drug discovery in their exploration of this compound's biological activities and therapeutic potential.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₉NO₅ | [1] |

| Molecular Weight | 353.374 g/mol | [1] |

| Appearance | White solid (predicted) | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Calculated XLogP3-AA | 2.7 | [2] |

| Solubility | Data not available | |

| pKa | Data not available |

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not yet extensively characterized in the literature, its structural class, the isoindolobenzazepine alkaloids, is known to exhibit a range of pharmacological effects. These include cytotoxic, anti-inflammatory, and enzyme inhibitory activities.[3] Based on this, it is hypothesized that this compound may interact with various cellular targets and signaling cascades.

A potential area of investigation for this compound's mechanism of action is its effect on cell proliferation and survival pathways. Many natural products with similar structural motifs have been shown to modulate key signaling nodes such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4] Furthermore, the anti-inflammatory potential of related alkaloids suggests possible interactions with inflammatory signaling pathways, such as those mediated by NF-κB or MAP kinases.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound's biological activity, based on the known activities of related compounds.

Experimental Protocols

To facilitate further research into the biological effects of this compound, the following are detailed methodologies for key in vitro assays. These protocols are based on standard laboratory procedures for the characterization of natural products.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

Workflow:

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines such as HeLa or A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Workflow:

Methodology:

-

Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of this compound or vehicle control.

-

Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination (if applicable): Stop the reaction by adding a stop solution if necessary.

-

Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value as described for the cytotoxicity assay.

Receptor Binding Assay

This assay is used to determine if this compound binds to a specific cellular receptor. This protocol outlines a competitive binding assay using a radiolabeled ligand.

Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 5,6,12b,13-Tetrahydro-9,10-dimethoxy-8H-1,3-dioxolo(4,5-h)isoindolo(1,2-b)(3)benzazepin-8-one | C20H19NO5 | CID 10926251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq - PubMed [pubmed.ncbi.nlm.nih.gov]

Lennoxamine: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of lennoxamine, an isoindolobenzazepine alkaloid. It details the spectroscopic data instrumental in its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines the experimental protocols for its isolation.

Introduction

This compound is a naturally occurring alkaloid first isolated from the Chilean plant Berberis darwinii by Fajardo, Valencia, Shamma, and coworkers. Structurally, it belongs to the isoindolobenzazepine class of alkaloids, characterized by a unique tetracyclic ring system. The elucidation of its structure was a significant contribution to the field of natural product chemistry, relying on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₅ | [1][2] |

| Molecular Weight | 353.37 g/mol | [1] |

| Exact Mass | 353.126323 g/mol | |

| Appearance | (Not explicitly stated in available abstracts) | |

| Natural Source | Berberis darwinii | [2] |

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic methods, primarily NMR and mass spectrometry, and later confirmed by total synthesis.

Spectroscopic Data

While the detailed, raw spectroscopic data is contained within the primary literature, this guide summarizes the key findings and presents the data in a structured format based on typical characterization of such alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra would have provided the following crucial information:

-

¹H NMR: The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of each proton signal would reveal the number of different proton environments and their neighboring protons. Key signals would include those for aromatic protons, methoxy groups, a methylenedioxy group, and the protons of the isoindolone and azepine rings.

-

¹³C NMR: The chemical shifts of the carbon signals would indicate the different carbon environments, such as aromatic carbons, carbonyl carbons, and aliphatic carbons.

Note: The specific, quantitative ¹H and ¹³C NMR data for this compound are detailed in the primary publications by Valencia et al. in Tetrahedron and Tetrahedron Letters (1984). Access to the full text of these articles is required for the complete spectral data.

Mass Spectrometry (MS)

Mass spectrometry provided the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) would have confirmed the elemental composition. The fragmentation pattern in the mass spectrum offers valuable structural information.

| Ion | m/z (relative intensity, %) | Interpretation |

| [M]⁺ | 353 | Molecular Ion |

| Fragments | (Data not available in abstracts) | (Typical fragmentation would involve cleavage of the azepine ring and loss of small molecules like CO) |

Note: Detailed mass spectral data, including the fragmentation pattern, is available in the original structure elucidation papers.

Experimental Protocols

Isolation of this compound from Berberis darwinii

The general procedure for the isolation of alkaloids from plant material, as would have been applied for this compound, typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. The extract is acidified, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Note: The specific details of the extraction and purification protocol for this compound are described in the 1984 publications by Fajardo, Valencia, and Shamma.

Visualizations

References

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Lennoxamine in Chilean Barberry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lennoxamine, an isoindolobenzazepine alkaloid isolated from the Chilean barberry (Berberis darwinii), presents a unique chemical scaffold with significant therapeutic potential. While its total synthesis has been achieved through various chemical methodologies, the precise biosynthetic route within the plant remains to be fully elucidated. This technical guide synthesizes the current understanding of benzylisoquinoline alkaloid (BIA) biosynthesis in Berberis species to propose a putative pathway for this compound. By drawing parallels with the well-characterized biosynthesis of berberine, this document provides a framework for future research, including potential enzymatic steps, relevant quantitative data from analogous pathways, and detailed experimental protocols that could be adapted to unravel the complete biosynthetic machinery of this compound. This guide is intended to serve as a foundational resource for researchers aiming to explore, and potentially engineer, the production of this promising natural product.

Introduction

The Chilean barberry (Berberis darwinii) is a rich source of diverse bioactive alkaloids, including the well-known protoberberine alkaloid, berberine, and the structurally distinct isoindolobenzazepine, this compound.[1][2][3] While the biosynthetic pathway of berberine is one of the most extensively studied BIA pathways, the biogenesis of this compound is yet to be experimentally verified.[4][5][6] The chemical structure of this compound strongly suggests its origin from the core BIA pathway, likely diverging at a key branch-point intermediate. Understanding this pathway is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for metabolic engineering to enhance this compound yields, and enable the development of biocatalytic systems for its sustainable production.

This whitepaper presents a hypothetical biosynthetic pathway for this compound, grounded in the established principles of alkaloid biosynthesis in plants.[7][8] We provide a detailed examination of the proposed enzymatic steps, supported by data and protocols from closely related pathways, to offer a comprehensive guide for the scientific community.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound originates from the central BIA pathway, which commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

dot

Caption: Proposed Biosynthetic Pathway of this compound from L-Tyrosine.

The initial steps leading to the key intermediate (S)-reticuline are well-established in Berberis species.[4] From (S)-reticuline, the pathway to this compound is hypothesized to involve a series of oxidative and rearrangement reactions:

-

Oxidative C-C Phenolic Coupling: Similar to the formation of the berberine bridge in the biosynthesis of protoberberine alkaloids by the berberine bridge enzyme (BBE), a cytochrome P450-dependent enzyme or a FAD-linked oxidase could catalyze an intramolecular C-C bond formation in (S)-reticuline, but at a different position, to form a novel intermediate.

-

Oxidative Ring Cleavage: The subsequent step is proposed to be an oxidative cleavage of one of the rings of this unstable intermediate. This type of reaction is not uncommon in alkaloid biosynthesis and often involves dioxygenase enzymes.

-

Intramolecular Rearrangement and Reduction: The resulting seco-intermediate would then undergo a series of intramolecular rearrangements, likely involving Schiff base formation and subsequent reduction, to form the characteristic isoindolobenzazepine core of this compound.

Quantitative Data from Analogous BIA Pathways

Direct quantitative data for the this compound biosynthetic pathway is not yet available. However, data from the well-studied berberine biosynthetic pathway in Berberis and other species can provide a valuable reference for expected enzyme efficiencies and metabolite levels.

| Enzyme | Abbreviation | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Norcoclaurine Synthase | NCS | Coptis japonica | Dopamine | 230 | 0.43 | [General BIA literature] |

| (S)-Norcoclaurine 6-O-methyltransferase | 6OMT | Coptis japonica | (S)-Norcoclaurine | 2.5 | 0.88 | [General BIA literature] |

| (S)-Coclaurine N-methyltransferase | CNMT | Coptis japonica | (S)-Coclaurine | 6.7 | 1.12 | [General BIA literature] |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH | Eschscholzia californica | (S)-N-Methylcoclaurine | 1.8 | 0.15 | [General BIA literature] |

| (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Coptis japonica | (S)-3'-Hydroxy-N-methylcoclaurine | 11 | 1.05 | [General BIA literature] |

| Berberine Bridge Enzyme | BBE | Berberis stolonifera | (S)-Reticuline | 1.9 | 0.6 | [9] |

Key Experimental Protocols for Pathway Elucidation

The following protocols, adapted from established methods in BIA biosynthesis research, are fundamental for investigating the proposed this compound pathway.

Precursor Feeding Studies

Objective: To identify the intermediates of the this compound pathway by feeding labeled precursors to B. darwinii tissues.

Methodology:

-

Preparation of Labeled Precursors: Synthesize isotopically labeled (e.g., ¹³C or ¹⁴C) putative precursors such as L-tyrosine, dopamine, and (S)-reticuline.

-

Plant Material: Use sterile root cultures or cell suspension cultures of B. darwinii.

-

Feeding: Introduce a known concentration of the labeled precursor into the culture medium.

-

Incubation: Incubate the cultures for various time points (e.g., 24, 48, 72 hours).

-

Extraction: Harvest the tissue and perform a comprehensive alkaloid extraction using an appropriate solvent system (e.g., methanol/acetic acid).

-

Analysis: Analyze the crude extract using LC-MS/MS to trace the incorporation of the label into this compound and potential intermediates. The mass shift corresponding to the isotopic label will confirm the precursor-product relationship.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the conversion of proposed intermediates.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from B. darwinii tissues known to produce this compound (e.g., roots).

-

Assay Mixture: Set up a reaction mixture containing the crude protein extract, the putative substrate (e.g., (S)-reticuline), and necessary co-factors (e.g., NADPH for P450 enzymes, FAD for oxidases, S-adenosylmethionine for methyltransferases).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching and Extraction: Stop the reaction and extract the products.

-

Product Identification: Analyze the reaction products by HPLC or LC-MS/MS and compare them with authentic standards of the expected product.

-

Enzyme Kinetics: Once an activity is confirmed, the enzyme can be purified, and kinetic parameters (K_m, V_max) can be determined using varying substrate concentrations.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound.

Methodology:

-

RNA Sequencing: Extract total RNA from this compound-producing and non-producing tissues of B. darwinii and perform high-throughput RNA sequencing (RNA-Seq).

-

Differential Gene Expression: Compare the transcriptomes to identify genes that are highly expressed in the this compound-producing tissues.

-

Candidate Gene Selection: Search for homologs of known alkaloid biosynthetic enzymes (e.g., cytochrome P450s, dioxygenases, methyltransferases) among the differentially expressed genes.

-

Functional Characterization: Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast) to functionally characterize the recombinant enzymes using the assays described above.

Logical Relationships and Experimental Workflow

The elucidation of the this compound biosynthetic pathway follows a logical progression from identifying precursors to characterizing the enzymes and genes involved.

dot

Caption: Experimental Workflow for Elucidating the this compound Biosynthetic Pathway.

Conclusion and Future Outlook

The biosynthesis of this compound in Berberis darwinii represents an exciting frontier in natural product research. This guide provides a robust, albeit putative, framework for its elucidation. By leveraging the extensive knowledge of the canonical BIA pathway, researchers can systematically investigate the proposed steps. The identification of the enzymes responsible for the unique oxidative rearrangement that likely forms the isoindolobenzazepine core will be a significant discovery, potentially revealing novel biocatalytic tools for synthetic biology. Future work should focus on applying the outlined experimental protocols to B. darwinii to confirm the proposed pathway, isolate the involved enzymes, and clone the corresponding genes. The successful elucidation of this pathway will not only deepen our understanding of plant metabolic diversity but also pave the way for the sustainable and scalable production of this compound and its derivatives for pharmaceutical development.

References

- 1. mdpi.com [mdpi.com]

- 2. The therapeutic potential of Berberis darwinii stem-bark: quantification of berberine and in vitro evidence for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of the Lennoxamine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

Lennoxamine, an isoindolobenzazepine alkaloid, presents a complex and unique chemical architecture that has captured the interest of synthetic chemists.[1][2] While this compound itself has not demonstrated a potent pharmacological profile, its core isoindolinone ring system is recognized as a "privileged scaffold."[1][3] This structural motif is present in a variety of natural and synthetic compounds exhibiting a wide range of biological activities, including antihypertensive, antiviral, and antileukemic properties.[1][3] Consequently, the this compound scaffold serves as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides an in-depth overview of the therapeutic potential of this compound derivatives, focusing on their evaluation as anticancer agents. It includes a summary of available preclinical data, detailed experimental protocols for in vitro and in vivo evaluation, and a discussion of potential signaling pathways that may be modulated by these compounds.

Therapeutic Potential as Anticancer Agents

The primary therapeutic application investigated for the this compound scaffold and its related isoindolinone derivatives is in cancer therapy. The cytotoxic and antiproliferative activities of these compounds against various cancer cell lines suggest their potential as a novel class of anticancer agents.[4]

In Vitro Efficacy of Isoindolinone Derivatives

While data on this compound itself is scarce, studies on compounds bearing the core isoindolinone scaffold have shown significant cytotoxic activity. This data underscores the potential of the scaffold as a template for designing new anticancer drugs. A summary of the available quantitative data is presented below.

| Compound Class | Cell Line | Assay Type | Efficacy Metric (Value) | Source |

| Isoindolinone Analogue | HCT-15 (Colon Carcinoma) | Cytotoxicity | IC₅₀ = 41.8 ± 3.3 µM | [4] |

| Isoindolinone Analogue | K562 (Leukemia) | Cytotoxicity | IC₅₀ = 57.7 ± 2.1 µM | [4] |

| Norbelladine Derivative | Monocytic Leukemia (THP-1) | Cytotoxicity | CC₅₀ = 27.0 µM | [5] |

| Norbelladine Derivative | Hepatocarcinoma (HepG2) | Cytotoxicity | CC₅₀ = 72.6 µM | [5] |

| Icariside II Derivative (7g) | MCF-7 (Breast Cancer) | Proliferation (MTT) | IC₅₀ = 2.44 µM | [6] |

| Icariside II Derivative (7g) | MDA-MB-231 (Breast Cancer) | Proliferation (MTT) | IC₅₀ = 4.21 µM | [6] |

| Icariside II Derivative (7g) | HepG2 (Liver Cancer) | Proliferation (MTT) | IC₅₀ = 3.96 µM | [6] |

Table 1: Summary of In Vitro Efficacy Data for Isoindolinone and Related Alkaloid Scaffolds.

Potential Mechanisms of Action

The anticancer activity of the this compound scaffold is likely exerted through the modulation of fundamental cellular processes that govern cell survival and proliferation. The two most probable mechanisms are the induction of apoptosis and the arrest of the cell cycle.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[7] Many effective anticancer agents exert their function by triggering this suicide pathway in tumor cells.[8] The evaluation of apoptosis induction is a key step in characterizing the mechanism of a novel compound.

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation.[9] Compounds that can interfere with the cell cycle, causing it to halt at specific checkpoints (e.g., G1, G2/M), can prevent cancer cell division and are valuable therapeutic candidates.[9][10]

Potential Signaling Pathways

The specific molecular targets of the this compound scaffold have not yet been elucidated. However, based on the known mechanisms of other cytotoxic agents, it is plausible that this compound derivatives could modulate key signaling pathways that are frequently dysregulated in cancer. These pathways control cell survival, proliferation, and apoptosis. Further research is required to confirm the precise interactions.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[11] Inhibition of this pathway can lead to decreased proliferation and increased apoptosis.

Caption: Potential modulation of the PI3K/Akt survival pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling route that transmits signals from the cell surface to the nucleus to regulate gene expression and prevent apoptosis. It is frequently hyperactivated in cancers, promoting uncontrolled cell growth.[11]

Caption: Potential modulation of the MAPK/ERK proliferation pathway.

Key Experimental Protocols

Standardized in vitro and in vivo assays are essential for evaluating the therapeutic potential of the this compound scaffold. The following sections provide detailed methodologies for key experiments.

General Experimental Workflow

The evaluation of a new compound library based on the this compound scaffold typically follows a hierarchical screening process, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.

Caption: High-level workflow for anticancer drug discovery.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to insoluble purple formazan crystals.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well flat-bottom plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]

Materials:

-

Treated and control cells

-

Flow cytometry tubes

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with the this compound derivative for the desired time (e.g., 24-48 hours), harvest the cells (including floating cells from the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).

-

Cell Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Binding Buffer.

-

Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of the cell cycle distribution based on DNA content via flow cytometry.[9] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[14]

Materials:

-

Treated and control cells

-

70% cold ethanol

-

PBS

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells after compound treatment. Centrifuge and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells (850 x g for 5 minutes), discard the ethanol, and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[14]

Protocol: In Vivo Efficacy (Subcutaneous Xenograft Model)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the in vivo efficacy of potential anticancer drugs.[16][17]

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)[16]

-

Human cancer cell line known to be sensitive to the compound in vitro

-

Matrigel (optional, to improve tumor engraftment)[16]

-

This compound derivative formulated for in vivo administration (e.g., in a solution of saline/DMSO/Tween-80)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[17]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the health of the animals and measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Administer the this compound derivative and vehicle control according to the planned schedule (e.g., daily, once weekly), route (e.g., intraperitoneal, oral gavage), and dose.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined maximum size.

-

Analysis: At the end of the study, calculate the TGI for the treatment group compared to the control group. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The this compound scaffold represents a structurally intriguing starting point for the development of novel anticancer agents. While this compound itself has limited known bioactivity, the demonstrated cytotoxicity of related isoindolinone compounds highlights the therapeutic potential held within this chemical framework.[4] The path forward requires a systematic and multidisciplinary approach.

Key future work should focus on:

-

Medicinal Chemistry: Synthesizing a diverse library of this compound derivatives to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

-

Target Identification: Utilizing biochemical and proteomic approaches to identify the specific molecular target(s) of the most active compounds.

-

Pathway Elucidation: Performing detailed molecular studies to confirm which signaling pathways are modulated by these derivatives and how this leads to apoptosis or cell cycle arrest.

-

In Vivo Pharmacology: Advancing the most promising lead compounds into orthotopic and patient-derived xenograft (PDX) models to evaluate efficacy in a more clinically relevant microenvironment.[16][18]

By leveraging the experimental strategies outlined in this guide, researchers can effectively investigate and unlock the therapeutic potential of the this compound scaffold, paving the way for a new generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]

- 9. Drug-induced cell cycle modulation leading to cell-cycle arrest, nuclear mis-segregation, or endoreplication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 15. biorxiv.org [biorxiv.org]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. reactionbiology.com [reactionbiology.com]

Lennoxamine and its Derivatives: A Technical Guide to their Potential as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lennoxamine, an isoindolinone alkaloid, and its derivatives represent a promising class of compounds with significant potential for enzyme inhibition. The isoindolinone scaffold is a recurring motif in numerous natural products exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the enzyme inhibitory properties of this compound and related isoindolinone derivatives, focusing on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development. While specific enzyme inhibition data for this compound itself is limited in the current literature, this guide draws upon data from closely related isoindolinone-based compounds to highlight the therapeutic promise of this chemical class.

Enzyme Inhibitory Potential of the Isoindolinone Scaffold

The isoindolinone core structure has been identified as a privileged scaffold in medicinal chemistry, demonstrating inhibitory activity against several key enzyme families implicated in a variety of diseases, including cancer and neurodegenerative disorders. The primary enzyme targets for isoindolinone derivatives include Poly(ADP-ribose) polymerase-1 (PARP-1), Histone Deacetylases (HDACs), and Cholinesterases (ChE).

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibition of PARP-1 has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several novel isoindolinone-based PARP-1 inhibitors have been discovered, demonstrating potent, single-digit nanomolar efficacy[1]. The isoindolinone structure can mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP-1 and inhibiting its activity[1].

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Overexpression or aberrant activity of HDACs is linked to the development of various cancers. Isoindolinone-hydroxamic acid derivatives have been designed and synthesized as potent HDAC inhibitors[2]. These compounds have shown significant growth-inhibitory activity against various cancer cell lines[2].

Cholinesterase (AChE and BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain. Isoindolinone-based compounds have been investigated as cholinesterase inhibitors. While some studies have shown that certain structural alterations to the isoindolinone framework can lead to a decrease in AChE inhibitory activity compared to established drugs like Donepezil, other isoindolin-1,3-dione derivatives have demonstrated potent AChE inhibition, with IC50 values in the nanomolar to low micromolar range[3][4][5].

Quantitative Data on Isoindolinone Derivatives as Enzyme Inhibitors

The following tables summarize the inhibitory activities of various isoindolinone derivatives against their respective enzyme targets, as reported in the literature.

Table 1: PARP-1 Inhibition by Isoindolinone Derivatives

| Compound Class | Specific Derivative(s) | Target Enzyme | IC50 / Kᵢ | Cell Line / Assay Conditions | Reference |

| Isoindolinone Carboxamides | NMS-P118, (±)-13, (S)-13 (NMS-P515) | PARP-1 | Kd: 0.04 μM (for (±)-13), 0.016 μM (for NMS-P515); Cellular PAR assay IC50: 0.256 μM (for (±)-13), 0.027 μM (for NMS-P515) | Fluorescence polarization displacement assay, Cellular PAR assay | Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC |

| Quinoxaline-based (bioisosteres of phthalazinone) | Pyrrole and isoindoline derivatives 7a–c, 2-thioxopyrimidine derivatives 9a,b, 4-oxothiazolidine derivatives 12a,b | PARP-1 | IC50 values ranging from 35.82–57.14 nM | In vitro PARP-1 inhibition assay | New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC |

| Phthalazinone Derivatives | AZ0108, Pip6 | PARP-1 | - | Cellular assays in tumorigenic cells | Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors - PubMed |

Table 2: HDAC Inhibition by Isoindolinone and Related Derivatives

| Compound Class | Specific Derivative(s) | Target Enzyme(s) | IC50 / Kᵢ | Cell Line / Assay Conditions | Reference |

| Isoindolinone-hydroxamic acids | Compound 17a | HDAC | More potent than Vorinostat | Pancreatic cancer cells | Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed |

| Tetrahydroisoquinolines | Compound 82 | HDAC1, HDAC3, HDAC6 | Potent inhibition | In vitro enzyme assays and cancer cell lines | Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PMC |

| Psammaplin A Monomers | PsA, PsA-SH | HDAC1, HDAC2, HDAC3, HDAC6 | IC50 values: 8 nM (HDAC1), 33 nM (HDAC2), 12.4 nM (HDAC3), 311 nM (HDAC6) for PsA | Recombinant HDAC enzymes and HL-60 cells | Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC |

| [6]-Shogaol Derivatives | Pyrazole products 5j and 5k | HDACs | IC50 values: 51 µM (5j), 65 µM (5k) | In vitro HDAC inhibition assay | Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[6]-Shogaol Derivatives - PMC |

Table 3: Cholinesterase Inhibition by Isoindolinone Derivatives

| Compound Class | Specific Derivative(s) | Target Enzyme(s) | IC50 / Kᵢ | Cell Line / Assay Conditions | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound 4a (ortho-chloro) | AChE | IC50 = 0.91 ± 0.045 μM | Ellman test | Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC |

| Isoindolin-1,3-dione-based acetohydrazides | Compound 8a | AChE, BChE | AChE IC50 = 0.11 ± 0.05 µM; BChE IC50 = 5.7 ± 0.2 µM | In vitro enzyme inhibition assays | Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC |

| 1-Isoindolinone-based structural analog of Donepezil | Compound #20 | AChE, BuChE | Not specified as significant | Commercially available assay kits | Influence of ligand geometry on cholinesterase enzyme - A comparison of 1-isoindolinone based structural analog with Donepezil - PubMed Central |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the enzyme inhibitory potential of this compound derivatives. Below are generalized protocols for key assays, which can be adapted based on specific experimental needs.

PARP-1 Inhibition Assay (Cell-Based ELISA)

-

Cell Culture and Seeding: Culture a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate until 80-90% confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test compound (this compound derivative) for 1-2 hours.

-

Induction of DNA Damage: Induce DNA damage by adding an agent like H₂O₂ or MMS for a short period (e.g., 10-15 minutes) to activate PARP-1.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

-

ELISA for PAR Quantification: Use a commercial PAR ELISA kit to quantify the amount of poly(ADP-ribose) in each lysate, following the manufacturer's instructions.

-

Data Analysis: Normalize the PAR levels to the protein concentration and calculate the IC50 value of the inhibitor.

HDAC Inhibition Assay (Fluorometric)

-

Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and a recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to terminate the HDAC reaction and develop the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.

-

Enzyme Addition: Add the cholinesterase enzyme (AChE or BChE) to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. Calculate the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a relevant cell line in a 96-well plate and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

The enzymes targeted by isoindolinone derivatives are integral components of major cellular signaling pathways. Inhibition of these enzymes can have profound effects on downstream signaling cascades, ultimately influencing cell fate.

PARP-1 Inhibition and DNA Damage Response

Inhibition of PARP-1 disrupts the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutated cancers), these unrepaired single-strand breaks are converted to double-strand breaks during DNA replication, leading to genomic instability and cell death. This concept is known as synthetic lethality.

HDAC Inhibition and Gene Expression

HDAC inhibitors cause hyperacetylation of histones, leading to a more relaxed chromatin structure. This can result in the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.

References

- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of ligand geometry on cholinesterase enzyme - A comparison of 1-isoindolinone based structural analog with Donepezil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Lennoxamine on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and available data for the preliminary cytotoxicity screening of Lennoxamine and its analogues against various cancer cell lines. This document is intended to serve as a foundational resource for researchers initiating in vitro studies to evaluate the anticancer potential of this isoindolobenzazepine alkaloid.

Introduction to this compound

This compound is a naturally occurring isoindolobenzazepine alkaloid. The unique structural features of this class of compounds have garnered interest in the field of medicinal chemistry for the development of novel therapeutic agents. Preliminary studies on analogues of this compound suggest potential cytotoxic activities against cancer cell lines, warranting further investigation into its efficacy and mechanism of action.

Quantitative Cytotoxicity Data

While comprehensive screening data for this compound is not yet publicly available, a study on a synthetic analogue of this compound has demonstrated its cytotoxic potential. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this analogue against two human cancer cell lines.

Table 1: Cytotoxicity of a this compound Analogue on Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) |

| HCT-15 | Human Colon Carcinoma | 41.8 ± 3.3 |

| K562 | Human Chronic Myelogenous Leukemia | 57.7 ± 2.1 |

Data from a study on a pyrazino[1,2-b]isoquinoline analogue of this compound.

Experimental Protocols for Cytotoxicity Screening

For a comprehensive preliminary cytotoxicity screening of this compound, a panel of standardized in vitro assays is recommended. The following are detailed protocols for three widely used methods: the MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically.[1][2][3][4][5][6][7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

Protocol:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (typically 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures the total protein content of cells, which is proportional to the cell number. It is a reliable method for assessing cytotoxicity and cell proliferation in adherent cell lines.[9][10][11][12][13]

Materials:

-

Adherent cancer cell lines

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM (pH 10.5)

-

Acetic acid, 1% (v/v)

-

96-well cell culture plates

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol for seeding and treating adherent cells.

-

-

Cell Fixation:

-

Staining:

-

Washing:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Analyze the data as described in the MTT assay protocol to determine the IC50 value.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. It is a common method for quantifying cytotoxicity.[14][15][16][17][18]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided in the kit)

-

96-well cell culture plates

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Prepare the following controls in triplicate:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.

-

Vehicle control: Cells treated with the same concentration of DMSO as the highest drug concentration.

-

No-cell control: Medium only for background measurement.[15]

-

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate.[18]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the background absorbance (no-cell control) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the preliminary cytotoxicity screening of a novel compound like this compound.

Caption: General experimental workflow for cytotoxicity screening.

Hypothesized Signaling Pathway

Based on the known mechanisms of action of structurally related isoindolone and isoquinoline alkaloids, this compound may exert its cytotoxic effects through the inhibition of topoisomerase I and the induction of apoptosis. The following diagram depicts a hypothetical signaling pathway.[19][20][21][22]

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The preliminary data on a this compound analogue indicates that this class of compounds holds promise as cytotoxic agents against cancer cells. This technical guide provides a framework for the systematic in vitro evaluation of this compound. The detailed protocols for MTT, SRB, and LDH assays offer robust methods for an initial cytotoxicity screening. Further studies are essential to elucidate the precise mechanism of action, identify the specific molecular targets, and evaluate the broader anticancer potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. rsc.org [rsc.org]

- 12. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. cellbiologics.com [cellbiologics.com]

- 19. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Neuroactive Potential of Lennoxamine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed investigational framework for exploring the neuroactive potential of Lennoxamine. Due to a lack of publicly available data on the in vitro neuroactivity of this compound, the quantitative data and signaling pathways presented herein are hypothetical and for illustrative purposes.

Introduction

This compound is an isoindolobenzazepine alkaloid originally isolated from the Chilean barberry, Berberis darwinii. Alkaloids as a chemical class are known to possess a wide range of biological activities, with many exhibiting significant effects on the central nervous system.[1][2] The unique structure of this compound suggests potential interactions with various neuronal targets, warranting a systematic in vitro investigation to elucidate its neuropharmacological profile.

This guide provides a comprehensive overview of a potential research workflow, detailing experimental protocols for assessing the neurotoxicity, neuroprotective effects, and receptor binding affinity of this compound. The methodologies are based on established in vitro assays commonly employed in neuropharmacology.[3][4][5]

Proposed Investigational Workflow

A tiered approach is proposed to systematically evaluate the neuroactive potential of this compound. The workflow begins with broad toxicity screening, followed by more specific neuroprotection assays and target identification through receptor binding studies.

Data Presentation: Hypothetical In Vitro Results

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experimental protocols.

Table 1: Neurotoxicity Assessment of this compound

| Concentration (µM) | Cell Viability (% of Control) | Neurite Length (% of Control) |

| 0.1 | 98.7 ± 4.2 | 99.1 ± 5.3 |

| 1 | 97.2 ± 3.8 | 96.5 ± 4.9 |

| 10 | 95.5 ± 4.1 | 92.3 ± 6.1 |

| 50 | 75.3 ± 5.9 | 68.4 ± 7.2 |

| 100 | 42.1 ± 6.3 | 35.7 ± 8.5 |

Table 2: Neuroprotective Effect of this compound against Oxidative Stress

| Treatment | Cell Viability (% of Control) |

| Control | 100 ± 5.1 |

| H₂O₂ (100 µM) | 48.2 ± 4.5 |

| This compound (1 µM) + H₂O₂ | 65.7 ± 3.9 |

| This compound (10 µM) + H₂O₂ | 82.4 ± 4.2 |

| This compound (25 µM) + H₂O₂ | 89.1 ± 3.7 |

Table 3: Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) |

| Dopamine D₂ | 78.5 |

| Serotonin 5-HT₂ₐ | 152.3 |

| GABAₐ | > 10,000 |

| Adrenergic α₁ | 450.6 |

Experimental Protocols

Neurotoxicity Assessment: MTT Assay

This protocol assesses the general cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (0.1 µM to 100 µM) for 24 hours.

-

After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express results as a percentage of the viability of the vehicle-treated control cells.[4]

-

Neuroprotection Against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.

-

Cell Culture: Use differentiated SH-SY5Y cells or primary cortical neurons for a more physiologically relevant model.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Introduce H₂O₂ (e.g., 100 µM) to induce oxidative stress and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described in section 4.1.[4] The protective effect is determined by comparing the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.

-

Receptor Binding Assay

This protocol determines the binding affinity of this compound to specific neurotransmitter receptors using a competitive binding assay.[6][7]

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D₂).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D₂ receptors).

-

Varying concentrations of this compound (unlabeled competitor).

-

Scintillation counter.

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from the free radioligand using filtration through a glass fiber filter.

-

Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.

-

The data is used to calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand), which can then be converted to the inhibition constant (Ki).[6]

-

Hypothetical Signaling Pathway

Based on the activities of other neuroactive alkaloids, this compound could potentially exert its neuroprotective effects through modulation of pro-survival signaling pathways such as the PI3K/Akt pathway.[8] Activation of this pathway can lead to the inhibition of apoptotic proteins and the promotion of cell survival.

Conclusion

This technical guide outlines a systematic approach to characterize the neuroactive potential of this compound in vitro. The proposed workflow, from initial toxicity screening to neuroprotection assays and mechanism-of-action studies, provides a robust framework for generating foundational data. The hypothetical results and pathways presented serve as a template for data interpretation and hypothesis generation. Further research based on these or similar protocols is necessary to determine the true neuropharmacological profile of this compound and its potential as a therapeutic agent.

References

- 1. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. Synthetic and Natural Bioactive Molecules in Balancing the Crosstalk among Common Signaling Pathways in Alzheimer’s Disease: Understanding the Neurotoxic Mechanisms for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Crucial Early Stages of Drug Discovery: A Technical Guide to the Solubility and Stability of Lennoxamine

For Researchers, Scientists, and Drug Development Professionals

Introduction